molecular formula C9H16N4O2 B14693235 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- CAS No. 32516-05-5

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-

Cat. No.: B14693235
CAS No.: 32516-05-5
M. Wt: 212.25 g/mol
InChI Key: BUPCSJIRCTYAHP-UHFFFAOYSA-N
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Description

1,3,5,7-Tetraazabicyclo[331]nonane, 3,7-diacetyl- is a bicyclic compound characterized by the presence of four nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- typically involves the acetylation of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane. The reaction is carried out under controlled conditions, often using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as a scaffold in drug design and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity .

Properties

CAS No.

32516-05-5

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

1-(7-acetyl-1,3,5,7-tetrazabicyclo[3.3.1]nonan-3-yl)ethanone

InChI

InChI=1S/C9H16N4O2/c1-8(14)12-4-10-3-11(5-12)7-13(6-10)9(2)15/h3-7H2,1-2H3

InChI Key

BUPCSJIRCTYAHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CN2CN(C1)CN(C2)C(=O)C

Origin of Product

United States

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